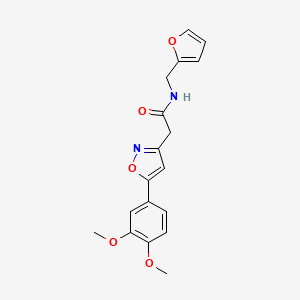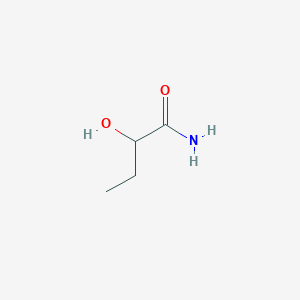![molecular formula C23H19N3O3 B2970018 4-methoxy-N-[1-methyl-4-oxo-3-(pyridin-2-yl)-1,4-dihydroquinolin-2-yl]benzamide CAS No. 883964-65-6](/img/structure/B2970018.png)
4-methoxy-N-[1-methyl-4-oxo-3-(pyridin-2-yl)-1,4-dihydroquinolin-2-yl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-methoxy-N-[1-methyl-4-oxo-3-(pyridin-2-yl)-1,4-dihydroquinolin-2-yl]benzamide” is a complex organic compound. It is related to the class of compounds known as quinolones . Quinolones are a key group of compounds in medicinal chemistry, with a wide range of pharmaceutical and biological activities .
Wissenschaftliche Forschungsanwendungen
Synthesis and Heterocyclic Compound Development
4-methoxy-N-[1-methyl-4-oxo-3-(pyridin-2-yl)-1,4-dihydroquinolin-2-yl]benzamide and its derivatives play a pivotal role in the synthesis of novel heterocyclic compounds. For instance, it serves as a precursor in the synthesis of various novel compounds with potential anti-inflammatory and analgesic properties. This includes the development of benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone. These compounds have been evaluated for their cyclooxygenase-1/2 (COX-1/2) inhibitory activities, showcasing significant analgesic and anti-inflammatory effects, making them valuable in medicinal chemistry research aimed at developing new therapeutic agents (Abu‐Hashem et al., 2020).
Antimicrobial Activity
Derivatives of 4-methoxy-N-[1-methyl-4-oxo-3-(pyridin-2-yl)-1,4-dihydroquinolin-2-yl]benzamide have been synthesized and assessed for their antimicrobial activities. These derivatives, when reacted with primary aromatic amines and heterocyclic amines, yielded compounds that exhibited notable antimicrobial properties. This highlights the potential of these derivatives in the development of new antimicrobial agents, contributing to the ongoing search for novel compounds to combat resistant microbial strains (Habib et al., 2013).
Cancer Research
In cancer research, derivatives of 4-methoxy-N-[1-methyl-4-oxo-3-(pyridin-2-yl)-1,4-dihydroquinolin-2-yl]benzamide, such as arylamides hybrids, have been explored for their high affinity at σ2 receptors. These compounds are considered promising leads for tumor diagnosis and therapy, given their significant σ1/σ2 selectivities and interactions with P-glycoprotein, which is often overexpressed in tumor cells. This research avenue is crucial for the development of novel diagnostic tools and therapeutic agents in oncology, particularly for tumors resistant to conventional treatments due to P-glycoprotein overexpression (Abate et al., 2011).
Organic Chemistry and Synthesis Methodologies
The chemical also plays a significant role in organic chemistry, where it is involved in the synthesis and characterization of complex organic molecules. For example, research on the synthesis of quinazoline derivatives aimed at finding hybrid molecules with diuretic and antihypertensive properties has utilized similar compounds. These studies not only advance the understanding of organic synthesis processes but also contribute to the discovery of new drugs with potential benefits in treating cardiovascular diseases (Rahman et al., 2014).
Zukünftige Richtungen
The future directions for this compound could involve further exploration of its biological activities and potential therapeutic applications. Given the wide range of activities exhibited by related compounds, this compound could be a promising candidate for drug development . Further studies could also explore its synthesis, chemical reactions, and physical and chemical properties in more detail.
Eigenschaften
IUPAC Name |
4-methoxy-N-(1-methyl-4-oxo-3-pyridin-2-ylquinolin-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O3/c1-26-19-9-4-3-7-17(19)21(27)20(18-8-5-6-14-24-18)22(26)25-23(28)15-10-12-16(29-2)13-11-15/h3-14H,1-2H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCFNEJPTRWROGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=O)C(=C1NC(=O)C3=CC=C(C=C3)OC)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-N-(1-methyl-4-oxo-3-(pyridin-2-yl)-1,4-dihydroquinolin-2-yl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-benzyl-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-1-(pyridin-4-ylmethyl)thiourea](/img/structure/B2969937.png)

![5,7-Dioxa-6-thiaspiro[2.5]octane 6-oxide](/img/structure/B2969940.png)




![2-(3-methoxyphenyl)-9-(4-methoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2969945.png)
![8-fluoro-5-(3-methylbenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2969946.png)
![(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2969948.png)

![7-benzyl-1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2969953.png)
![(1R)-1-Phenyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B2969956.png)